

Chlorofluoroacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorofluoroacetic acid*

Cat. No.: *B1211338*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, experimental protocols, and biological significance of **chlorofluoroacetic acid** (CFAA). The information is curated to support research, discovery, and development activities involving this halogenated carboxylic acid.

Core Chemical Properties

Chlorofluoroacetic acid (CFAA) is a halogenated derivative of acetic acid containing both chlorine and fluorine. Its unique structure imparts distinct chemical and physical properties relevant to its use in organic synthesis and its biological interactions.

Table 1: Physicochemical Properties of **Chlorofluoroacetic Acid**

Property	Value	Source(s)
IUPAC Name	2-chloro-2-fluoroacetic acid	
CAS Number	471-44-3	
Molecular Formula	<chem>C2H2ClFO2</chem>	
Molecular Weight	112.49 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	162 °C	
Melting Point	150-153 °C	
Density	1.532 g/cm ³	
Flash Point	58.6 °C	
pKa	1.51 ± 0.10 (Predicted)	
Solubility	Soluble in water and organic solvents.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **chlorofluoroacetic acid**. Below are the expected spectral data based on its molecular structure and data from related haloacetic acids.

Table 2: Predicted Spectroscopic Data for **Chlorofluoroacetic Acid**

Spectroscopic Technique	Predicted Chemical Shifts / Absorption Bands
¹³ C NMR	* -COOH: 170 - 185 ppm* -CHFCI: 70 - 90 ppm (splitting due to C-F coupling)
¹⁹ F NMR	* -70 to -20 ppm (relative to CFCl ₃)
Infrared (IR) Spectroscopy	* O-H stretch (carboxylic acid): 2500-3300 cm ⁻¹ (broad)* C=O stretch (carboxylic acid): 1680-1750 cm ⁻¹ (strong, sharp)* C-O stretch: 1210-1320 cm ⁻¹ * C-F stretch: 1000-1400 cm ⁻¹ * C-Cl stretch: 600-800 cm ⁻¹

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **chlorofluoroacetic acid** are essential for its practical application in a laboratory setting.

Synthesis of Chlorofluoroacetic Acid via Hydrolysis of Ethyl Chlorofluoroacetate

A common route to **chlorofluoroacetic acid** is through the hydrolysis of its corresponding ester, ethyl chlorofluoroacetate.

1. Synthesis of Ethyl Chlorofluoroacetate:

- Reaction: The synthesis of ethyl chlorofluoroacetate can be achieved by the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid.[\[1\]](#)
- Procedure:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 2-chloro-1,1,2-trifluoroethyl ethyl ether in an ice bath to below 5°C.
 - Slowly add 96% sulfuric acid while maintaining the temperature between 5-15°C.
 - Stir the reaction mixture at 10°C for 2 hours.

- Carefully pour the reaction mixture onto a mixture of crushed ice and water.
- Separate the lower organic layer, which is the crude ethyl chlorofluoroacetate.[1]
- Wash the crude product with a saturated sodium bicarbonate solution until it is acid-free, followed by washing with water.[1]
- Dry the ester over an anhydrous drying agent (e.g., Drierite).[1]
- Purify the crude ester by fractional distillation to obtain pure ethyl chlorofluoroacetate.[1]

2. Hydrolysis to **Chlorofluoroacetic Acid**:

- Reaction: The purified ethyl chlorofluoroacetate is then hydrolyzed to **chlorofluoroacetic acid**, typically using acidic or basic conditions.
- General Procedure (Acid-Catalyzed Hydrolysis):
 - Reflux the ethyl chlorofluoroacetate with an excess of a strong aqueous acid (e.g., hydrochloric acid or sulfuric acid).
 - Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
 - Once the reaction is complete, cool the mixture.
 - Extract the **chlorofluoroacetic acid** into an organic solvent (e.g., diethyl ether).
 - Dry the organic extract over an anhydrous drying agent.
 - Remove the solvent under reduced pressure to yield crude **chlorofluoroacetic acid**.

Purification

Crude **chlorofluoroacetic acid** can be purified using standard laboratory techniques.

- Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is a suitable method for purifying liquid **chlorofluoroacetic acid**. This technique lowers the boiling point, reducing the risk of decomposition at high temperatures.[2]

- Crystallization: For solid samples of **chlorofluoroacetic acid**, recrystallization from an appropriate solvent can be an effective purification method. The choice of solvent is critical and should be determined empirically.[3]

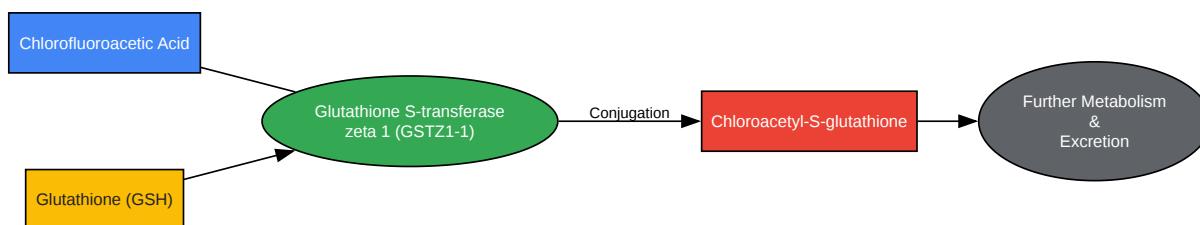
Analytical Methods

Accurate and reliable analytical methods are necessary for the quantification and identification of **chlorofluoroacetic acid**.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of carboxylic acids, derivatization is often required to improve chromatographic performance.[4][5]
- Derivatization (Esterification):
 - React the **chlorofluoroacetic acid** sample with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
 - Extract the resulting ester into an organic solvent.
- GC-MS Conditions (General):
 - Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.
 - Injector Temperature: 250 °C
 - Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C).
 - Carrier Gas: Helium
 - Detector: Mass Spectrometer (scanning in full scan mode or selected ion monitoring for higher sensitivity).

2. High-Performance Liquid Chromatography (HPLC):

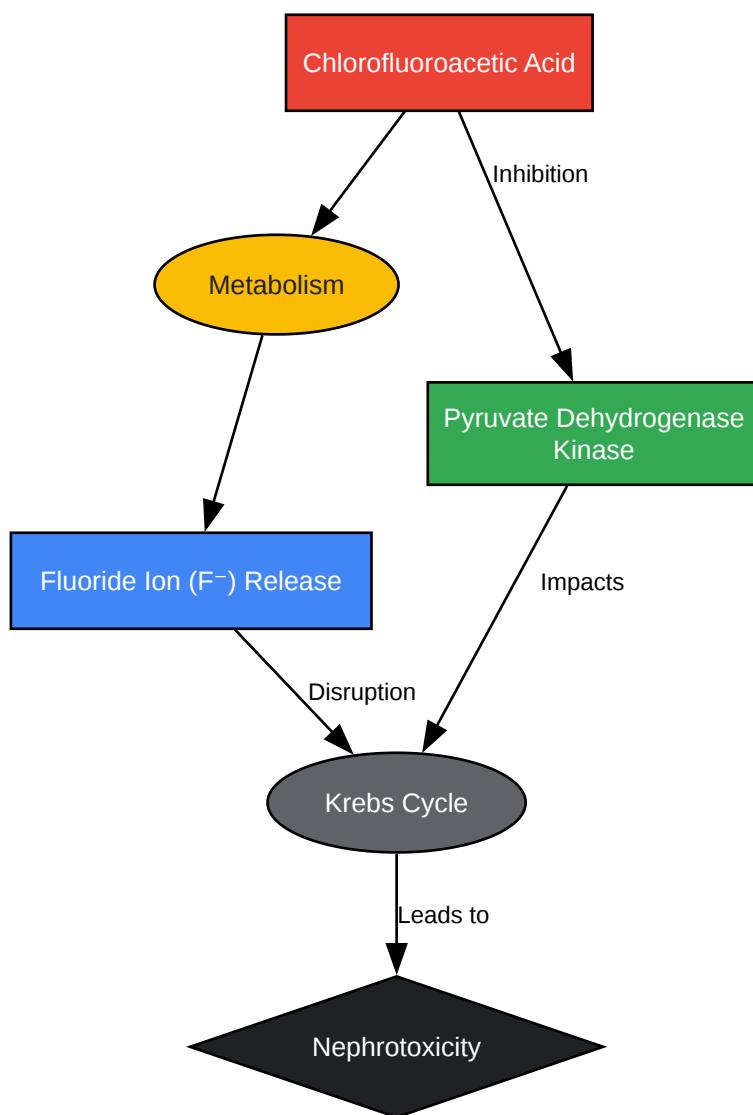

- Principle: HPLC is well-suited for the analysis of polar, non-volatile compounds like carboxylic acids.[6][7]
- HPLC Conditions (General):
 - Column: A reverse-phase column (e.g., C18 or C8) is commonly used.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for achieving good peak shape and retention.[8][9][10]
 - Detection: UV detection at a low wavelength (e.g., 210 nm) is typically employed.

Biological Interactions and Signaling Pathways

Chlorofluoroacetic acid exhibits significant biological activity, primarily related to its metabolism and toxicity.

Metabolism

The primary metabolic pathway for **chlorofluoroacetic acid** in humans involves conjugation with glutathione (GSH), a key cellular antioxidant.[11][12][13] This reaction is catalyzed by the enzyme Glutathione S-transferase zeta 1 (GSTZ1-1).[14] The resulting conjugate is then further processed and excreted.

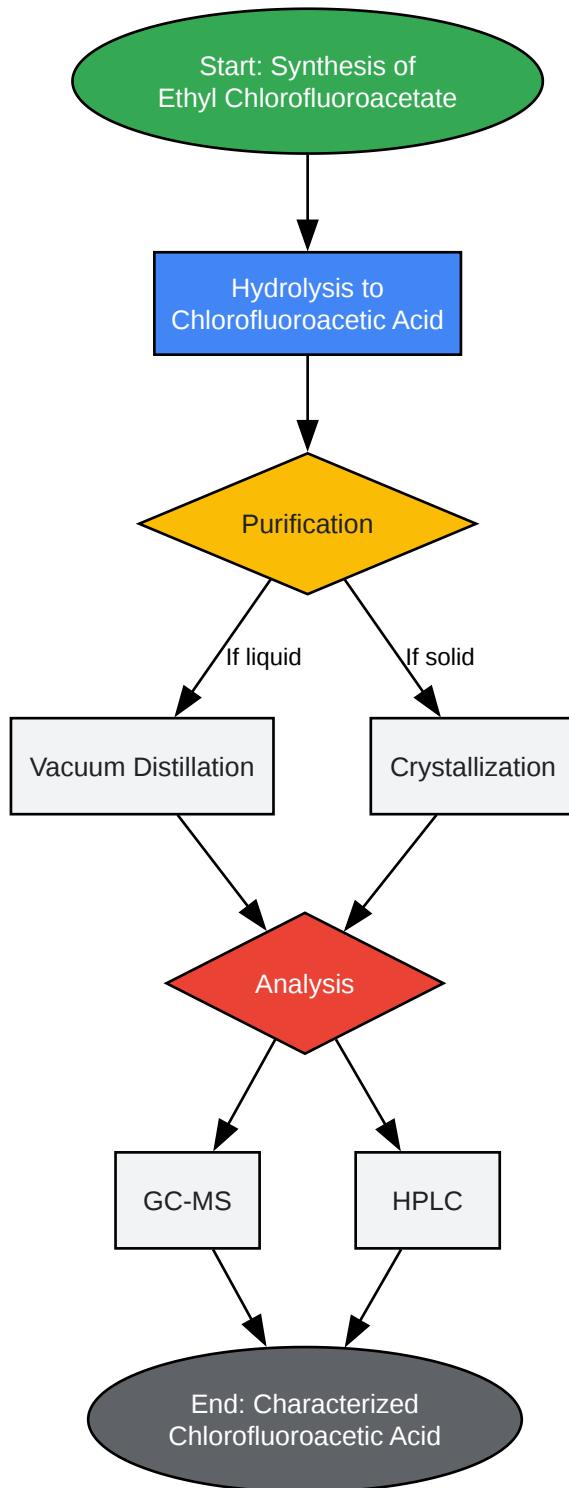


[Click to download full resolution via product page](#)

Metabolism of Chlorofluoroacetic Acid.

Toxicity and Mechanism of Action

Chlorofluoroacetic acid is known to be an inhibitor of the enzyme pyruvate dehydrogenase kinase.[14] Inhibition of this enzyme can disrupt cellular metabolism. Furthermore, studies have shown that **chlorofluoroacetic acid** can be nephrotoxic (toxic to the kidneys).[14] This toxicity is associated with the metabolic release of fluoride ions.[14] The mechanism of toxicity is thought to be related to the disruption of the Krebs cycle, similar to the toxicity of fluoroacetic acid.[15][16]



[Click to download full resolution via product page](#)

*Proposed Mechanism of **Chlorofluoroacetic Acid** Toxicity.*

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and analysis of **chlorofluoroacetic acid**, as detailed in the experimental protocols.

[Click to download full resolution via product page](#)*Workflow for Synthesis and Analysis.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. How To [chem.rochester.edu]
- 3. studymind.co.uk [studymind.co.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Chloroacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 12. m.youtube.com [m.youtube.com]
- 13. courses.washington.edu [courses.washington.edu]
- 14. Nephrotoxicity of chlorofluoroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluoroacetic acid - Wikipedia [en.wikipedia.org]
- 16. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chlorofluoroacetic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1211338#chlorofluoroacetic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com